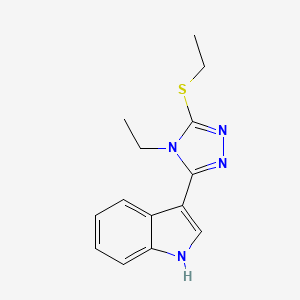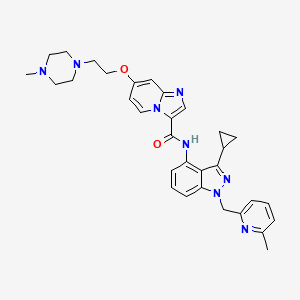
ethyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, commonly known as Lisdexamfetamine, is a prodrug of dextroamphetamine. It is used in the treatment of attention deficit hyperactivity disorder (ADHD) and binge eating disorder (BED). Lisdexamfetamine is a Schedule II controlled substance due to its high potential for abuse and addiction.
Mechanism of Action
Lisdexamfetamine is a prodrug of dextroamphetamine, which is a CNS stimulant. Once ingested, Lisdexamfetamine is converted to dextroamphetamine in the blood by enzymes in red blood cells. Dextroamphetamine then enters the brain and increases the levels of dopamine and norepinephrine in the synaptic cleft. Dopamine and norepinephrine are neurotransmitters that play a crucial role in regulating attention, motivation, and reward. By increasing the levels of these neurotransmitters, Lisdexamfetamine improves cognitive function, attention, and impulse control.
Biochemical and Physiological Effects:
Lisdexamfetamine has several biochemical and physiological effects on the body. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and motivation. It also increases heart rate, blood pressure, and respiration rate. These effects are due to the stimulation of the sympathetic nervous system. Lisdexamfetamine can also cause side effects such as insomnia, decreased appetite, and dry mouth.
Advantages and Limitations for Lab Experiments
Lisdexamfetamine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. It can also be used to study the effects of sympathomimetic drugs on the body. However, Lisdexamfetamine is a Schedule II controlled substance, which means that it has a high potential for abuse and addiction. It is also expensive and difficult to obtain.
Future Directions
There are several future directions for the study of Lisdexamfetamine. One area of research is the development of new prodrugs of dextroamphetamine that have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of Lisdexamfetamine on cognitive function and behavior. Additionally, the use of Lisdexamfetamine in the treatment of other psychiatric disorders such as depression and anxiety is an area of active research. Finally, the development of non-stimulant medications for the treatment of ADHD and BED is an important area of research.
Synthesis Methods
Lisdexamfetamine is synthesized through a multi-step process. The first step involves the protection of the amino group of L-lysine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected L-lysine is then coupled with ethyl 2-bromo-2-methylpropionate to form ethyl (2S)-2-(tert-butoxycarbonylamino)-4-methylpentanoate. The Boc group is then removed, and the resulting amine is protected with a methyl group to form ethyl (2S)-2-(methylamino)-4-methylpentanoate. Finally, the ethyl ester group is added to the carboxylic acid group to form ethyl (ethyl (2S,3S)-3-methyl-2-(methylamino)pentanoate)-3-methyl-2-(methylamino)pentanoate.
Scientific Research Applications
Lisdexamfetamine has been extensively studied for its use in the treatment of ADHD and BED. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating attention, motivation, and reward. Lisdexamfetamine has been shown to improve cognitive function, attention, and impulse control in individuals with ADHD. It has also been shown to reduce binge eating episodes and increase weight loss in individuals with BED.
properties
IUPAC Name |
ethyl (2S,3S)-3-methyl-2-(methylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-7(3)8(10-4)9(11)12-6-2/h7-8,10H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWARQGLILBOQ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)
![1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2465836.png)



![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)
![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)
